molecular formula C16H19N7S B12267940 N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12267940
M. Wt: 341.4 g/mol
InChI Key: PSSTVKHBPDXUHV-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The reaction conditions often require specific solvents, temperatures, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism and leading to its death . The compound’s unique structure allows it to bind selectively to its targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-amine: A related compound with similar biological activities.

    Thieno[3,4-b]pyridine derivatives: Compounds with a different ring structure but comparable properties.

Uniqueness

N-ethyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine stands out due to its specific substitution pattern and the presence of the piperazine ring, which enhances its biological activity and selectivity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C16H19N7S

Molecular Weight

341.4 g/mol

IUPAC Name

N-ethyl-4-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C16H19N7S/c1-2-17-16-18-5-3-13(21-16)22-6-8-23(9-7-22)15-14-12(4-10-24-14)19-11-20-15/h3-5,10-11H,2,6-9H2,1H3,(H,17,18,21)

InChI Key

PSSTVKHBPDXUHV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

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